N-(3,4-dihydro-2H-pyrrol-5-yl)-N',N'-dimethylethane-1,2-diamine
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Overview
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
In industrial settings, the synthesis of pyrrole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of metal-catalyzed reactions, such as those involving manganese or copper complexes, can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolinones, while substitution reactions can produce N-alkylpyrroles or N-acylpyrroles .
Scientific Research Applications
N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of functional materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. For example, pyrrole derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Myosmine: A natural alkaloid of tobacco structurally similar to nicotine.
Pyrrolinylpyrimidine: Contains structural fragments of known drugs used in treating HIV infections.
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)-N’,N’-dimethylethane-1,2-diamine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H17N3/c1-11(2)7-6-10-8-4-3-5-9-8/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
PFUYIUUDDVIPOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NCCC1 |
Origin of Product |
United States |
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